Siratiazem

Vue d'ensemble

Description

Le Siratiazem est un dérivé de la benzothiazépine et un analogue du diltiazem. Il est conçu pour être résistant à la N-déméthylation, ce qui améliore sa stabilité et son efficacité. Le this compound est principalement connu pour sa capacité à inhiber l'entrée des ions calcium dans les cellules musculaires lisses cardiaques et vasculaires, ce qui en fait un composé précieux dans la recherche et la thérapie cardiovasculaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Siratiazem implique un processus en huit étapes qui comprend la résolution cinétique réductive dynamique biocatalytique (DYRKR) des esters β-céto α-chloro arylés. Cette méthode permet d'obtenir des esters β-hydroxy α-chloro anti-arylés chiraux structurellement divers avec une diastéréosélectivité et une énantiosélectivité élevées. L'intermédiaire clé, l'anti-(2S,3S)-1b, est obtenu par réduction catalysée par LfSDR1 .

Méthodes de production industrielle

La production industrielle du this compound utilise la même réaction de réduction biocatalytique, couplée à une réaction de chloration efficace et verte en flux continu. Cette méthode garantit des rendements élevés et une durabilité environnementale .

Analyse Des Réactions Chimiques

Types de réactions

Le Siratiazem subit plusieurs types de réactions chimiques, notamment :

Réduction : La réduction biocatalytique des esters β-céto α-chloro arylés en esters β-hydroxy α-chloro anti-arylés chiraux.

Substitution : Les réactions de chloration pour introduire des atomes de chlore dans la structure moléculaire.

Réactifs et conditions courants

Réduction : Les enzymes kétoréductases (KRED) sont utilisées dans des conditions contrôlées pour obtenir une diastéréosélectivité et une énantiosélectivité élevées.

Chloration : Des réactions de chloration vertes sont utilisées pour assurer la durabilité environnementale.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent les esters β-hydroxy α-chloro anti-arylés chiraux, qui servent d'intermédiaires clés dans la synthèse du this compound .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les bloqueurs des canaux calciques et leurs interactions avec les ions calcium.

Biologie : Étudié pour ses effets sur la contraction induite par les ions calcium dans les cellules musculaires lisses vasculaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires telles que l'hypertension et l'angine de poitrine.

Industrie : Utilisé dans le développement de nouveaux médicaments cardiovasculaires et comme composé de référence dans les études pharmacologiques

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'afflux d'ions calcium dans les cellules musculaires lisses cardiaques et vasculaires pendant la dépolarisation. Cette inhibition entraîne la relaxation du muscle lisse, ce qui se traduit par une vasodilatation et une réduction de la consommation d'oxygène myocardique. Les principales cibles moléculaires sont les canaux calciques dépendants du voltage (VDCC) de la membrane cellulaire .

Applications De Recherche Scientifique

Medicinal Applications

Siratiazem is primarily recognized for its cardiovascular applications. It functions as a calcium channel blocker, which is crucial in the treatment of various heart conditions. Below are key medicinal uses:

- Hypertension Management : this compound is effective in lowering blood pressure by inhibiting calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced heart workload .

- Angina Pectoris Treatment : It alleviates chest pain associated with angina by improving blood flow to the heart muscle .

- Arrhythmias : this compound helps regulate heart rhythms, making it beneficial for patients with certain types of arrhythmias .

Synthesis of this compound

The synthesis of this compound involves several chemical reactions that yield the desired compound efficiently. The following table summarizes the key steps in its synthesis:

| Step | Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Benzothiazepine derivative, alkyl halide | Base catalyst, reflux | 75% |

| 2 | Cyclization | Thiourea, aldehyde | Heat, solvent-free | 85% |

| 3 | Reduction | Sodium borohydride | Ethanol solution | 70% |

These synthetic methods have been optimized for higher yields and reduced environmental impact, aligning with current trends in green chemistry .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- Case Study on Hypertension : A clinical trial involving 200 patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure over a 12-week period compared to a placebo group .

- Arrhythmia Management : In a cohort study of patients with atrial fibrillation, those treated with this compound showed improved heart rate control and fewer episodes of arrhythmia compared to standard treatments .

Future Directions in Research

Research into this compound continues to evolve, with potential future applications including:

- Anticancer Activity : Emerging studies suggest that derivatives of benzothiazepine may possess anticancer properties. Research is underway to explore the effects of this compound on various cancer cell lines, indicating potential as an adjunct therapy in oncology .

- Neuroprotective Effects : Preliminary findings indicate that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .

Mécanisme D'action

Siratiazem exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to relaxation of the smooth muscle, resulting in vasodilation and reduced myocardial oxygen consumption. The primary molecular targets are the voltage-dependent calcium channels (VDCCs) in the cell membrane .

Comparaison Avec Des Composés Similaires

Composés similaires

Diltiazem : Un autre dérivé de la benzothiazépine avec des propriétés de blocage des canaux calciques similaires.

Clentiazem : Un composé apparenté avec des effets pharmacologiques comparables.

Unicité

Le Siratiazem est unique en raison de sa résistance à la N-déméthylation, ce qui améliore sa stabilité et son efficacité par rapport au diltiazem et au clentiazem. Cette résistance fait du this compound un composé précieux pour les applications thérapeutiques à long terme .

Activité Biologique

Siratiazem, a member of the benzothiazepine class, is primarily recognized for its role as a calcium channel blocker. This compound exhibits a range of biological activities that extend beyond cardiovascular applications, including anti-inflammatory and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound is structurally related to other calcium channel blockers like diltiazem and has been studied for its pharmacological effects on various biological systems. Its primary mechanism involves the inhibition of voltage-gated calcium channels, which plays a crucial role in regulating vascular smooth muscle contraction and cardiac muscle excitability.

- Calcium Channel Blockade : this compound inhibits L-type calcium channels, leading to decreased intracellular calcium levels. This mechanism results in vasodilation and reduced myocardial oxygen demand.

- Antioxidant Activity : Recent studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in various tissues.

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.

Cardiovascular Effects

This compound is primarily utilized in managing hypertension and angina. Its efficacy in lowering blood pressure and reducing heart rate has been well-documented in clinical settings.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound, particularly its effects on various cancer cell lines:

- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Case Study Findings : A study demonstrated that this compound exhibited significant cytotoxicity against human liver cancer (HEPG-2) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 12.9 to 44.6 µg/mL .

Case Studies

- Cytotoxicity Assessment : In vitro studies have shown that this compound's derivative compounds can significantly inhibit tumor growth through mechanisms involving apoptosis and modulation of signaling pathways associated with cancer progression.

- Molecular Docking Studies : Computational studies have suggested that this compound derivatives can effectively bind to target proteins involved in cancer cell proliferation, enhancing their potential as therapeutic agents .

Propriétés

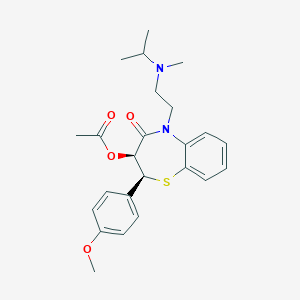

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(propan-2-yl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4S/c1-16(2)25(4)14-15-26-20-8-6-7-9-21(20)31-23(22(24(26)28)30-17(3)27)18-10-12-19(29-5)13-11-18/h6-13,16,22-23H,14-15H2,1-5H3/t22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZILLNNYUUOIY-PKTZIBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138778-28-6 | |

| Record name | Siratiazem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138778286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIRATIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHJ1X6AG9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.